molecular formula C23H15ClF3N3O3 B2381357 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 1023539-12-9

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B2381357
CAS No.: 1023539-12-9
M. Wt: 473.84
InChI Key: NXVHKILTUOFOBK-UHFFFAOYSA-N
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Description

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a trifluoromethyl group, a pyridine ring, and an oxazole ring, making it a valuable molecule in various scientific fields, including medicinal chemistry and agrochemicals .

Preparation Methods

The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-hydroxyphenyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the coupling reaction . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control and the use of catalysts.

Chemical Reactions Analysis

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve desired products.

Scientific Research Applications

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O3/c1-13-19(20(30-33-13)14-5-3-2-4-6-14)21(31)29-16-7-9-17(10-8-16)32-22-18(24)11-15(12-28-22)23(25,26)27/h2-12H,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVHKILTUOFOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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